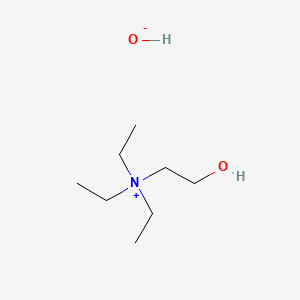

Triethylcholine hydroxide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

3651-90-9 |

|---|---|

Molecular Formula |

C8H21NO2 |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

triethyl(2-hydroxyethyl)azanium;hydroxide |

InChI |

InChI=1S/C8H20NO.H2O/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H2/q+1;/p-1 |

InChI Key |

GRNRCQKEBXQLAA-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](CC)(CC)CCO.[OH-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Triethylcholine Hydroxide

Established Synthetic Routes for Triethylcholine (B1219574) Hydroxide (B78521) Synthesis

The primary route to triethylcholine hydroxide involves two key stages: the formation of a triethylcholine salt followed by an anion exchange to yield the hydroxide.

The synthesis of the triethylcholine cation is a classic example of a quaternization reaction, a type of alkylation of an amine. In this process, a tertiary amine is treated with an alkyl halide to produce a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com For triethylcholine, the synthesis typically involves the reaction of triethylamine (B128534) with 2-chloroethanol (B45725).

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the triethylamine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. This one-step reaction forms a new carbon-nitrogen bond and results in the quaternary ammonium cation, triethylcholine, with the chloride ion as the counter-ion. libretexts.org

R3N + R'X → R3R'N+X-

Specifically for triethylcholine chloride: N(CH2CH3)3 + HOCH2CH2Cl → [HOCH2CH2N(CH2CH3)3]+Cl-

The use of a tertiary amine like triethylamine is crucial as it prevents the formation of mixtures of primary, secondary, and tertiary amines, a common issue when starting with ammonia (B1221849) or primary/secondary amines which can undergo multiple alkylations. masterorganicchemistry.comlibretexts.org The reaction typically yields the halide salt, such as triethylcholine chloride or iodide, depending on the halogenated precursor used. semanticscholar.org

Once the triethylcholine halide salt is synthesized, it must be converted to the hydroxide form. A prevalent and effective method for this conversion is the use of an ion-exchange resin. researchgate.net Strong basic anion exchange resins, such as Amberlite IRA-400 in its hydroxide (OH-) form, are employed. tandfonline.com

The process involves passing an aqueous solution of the triethylcholine halide (e.g., triethylcholine chloride) through a column packed with the hydroxide-form resin. google.com The resin captures the halide ions (Cl-) from the solution and releases hydroxide ions (OH-) in their place, resulting in an aqueous solution of this compound. tandfonline.comgoogle.com This method is advantageous due to its simplicity, high efficiency, and the ease of separation of the product. tandfonline.com

[R4N]+Cl- + Resin-OH- → [R4N]+OH- + Resin-Cl-

Other methods for this conversion exist, including the reaction of the halide salt with silver oxide (Ag2O). In this reaction, the silver ions precipitate the halide ions as silver halide (e.g., AgCl), leaving the quaternary ammonium hydroxide in solution. Electrodialysis using bipolar membranes is another advanced technique used for the industrial production of quaternary ammonium hydroxides from their corresponding halides. researchgate.net

Precursor Chemistry and its Influence on this compound Synthesis

The choice and nature of the starting materials are paramount in directing the synthesis towards the desired product with high yield and purity.

The key precursors for triethylcholine are triethylamine and an ethanol (B145695) derivative, typically 2-chloroethanol. thieme-connect.de The reactivity of these precursors is well-established. Triethylamine is a strong nucleophile and a base, readily participating in alkylation. wikipedia.orgatamanchemicals.com 2-chloroethanol provides the 2-hydroxyethyl group required for the choline (B1196258) structure.

The selectivity of the reaction between various amines and 2-chloroethanol can be influenced by the reaction conditions and the nature of the amine. For instance, reactions with primary aromatic amines and 2-chloroethanol can yield both mono- and di-N-alkylated products, requiring careful selection of base and solvent to achieve high selectivity for the desired product. thieme-connect.de However, the use of a tertiary amine like triethylamine inherently provides selectivity for the formation of the quaternary ammonium salt, as no protons on the nitrogen are available for further reaction or side reactions that plague primary and secondary amines. masterorganicchemistry.com Studies on various ethanolamine (B43304) analogs show that the size and number of alkyl substituents on the nitrogen atom influence the compound's ability to participate in metabolic pathways, highlighting the sensitivity of related biological systems to precursor structure. umich.edu

The rational design of precursors for synthesizing this compound centers on maximizing efficiency and purity. The core principle is the prevention of side reactions.

Use of a Tertiary Amine : As discussed, starting with triethylamine rather than a primary or secondary amine is a key design choice. It circumvents the problem of over-alkylation, which leads to a complex mixture of products that are difficult to separate. masterorganicchemistry.comlibretexts.org This ensures that the reaction proceeds cleanly to the quaternary ammonium salt stage.

Choice of Leaving Group : The ethanolamine precursor must have a good leaving group (like a halide) to facilitate the SN2 reaction. 2-chloroethanol and 2-bromoethanol (B42945) are common choices. Iodoalkanes are also highly effective alkylating agents used in the synthesis of related analogs. semanticscholar.org

Reaction Condition Optimization : The synthesis is optimized by controlling parameters such as solvent, temperature, and stoichiometry. For example, the alkylation is often carried out in a polar aprotic solvent like acetone (B3395972) to facilitate the SN2 reaction. semanticscholar.org Subsequent precipitation with a non-polar solvent like diethyl ether can help in isolating a pure product. semanticscholar.org

Synthesis and Chemical Characterization of Novel Triethylcholine Analogs and Derivatives

Research into choline's function has spurred the synthesis of various analogs to probe biological systems. A set of N,N,N-trialkylethanaminium salts, which are direct analogs of triethylcholine, have been synthesized and characterized to serve as analytical standards. semanticscholar.orgumich.edu

Two primary methods were developed for this purpose. Method A involves the direct alkylation of a tertiary amine, N-(2-chloroethyl)-N,N-dialkylamine, with an iodoalkane. This one-step process is analogous to the standard synthesis of triethylcholine halide. semanticscholar.org

Method B is a three-step alternative employed when Method A fails, for instance, with bulkier alkyl groups. This route begins with the alkylation of a 2-(dialkylamino)ethanol with an iodoalkane. The resulting aminium iodide is then converted to the corresponding chloride using silver chloride, and finally, the hydroxyl group is chlorinated to yield the target molecule. semanticscholar.org

The characterization of these novel analogs involves standard spectroscopic techniques. The table below summarizes the synthesis and characterization data for several triethylcholine analogs, where the ethyl groups on the nitrogen are replaced by other alkyl groups. semanticscholar.org

Table 1: Synthesis and Characterization of Triethylcholine Analogs

| Compound Name | Alkyl Groups on N | Synthetic Method | Yield (%) | Melting Point (°C) | Key 1H NMR Signals (δ, ppm, DMSO-d6) |

|---|---|---|---|---|---|

| 2-Chloro-N-ethyl-N,N-dimethyl-ethanaminium iodide | Me, Me, Et | A | 56 | 172-174 | 3.10 (s, 6H), 3.48 (q, 2H), 3.86 (t, 2H), 4.09 (t, 2H) |

| 2-Chloro-N,N-diethyl-N-methyl-ethanaminium iodide | Me, Et, Et | A | 51 | 191-192 | 1.29 (t, 6H), 3.09 (s, 3H), 3.53 (q, 4H), 3.86 (t, 2H), 4.10 (t, 2H) |

| N,N,N-Triethyl-2-hydroxy-ethanaminium iodide (Triethylcholine Iodide) | Et, Et, Et | B (Alkylation of Diethylaminoethanol) | 71 | 293-294 (dec.) | 1.19 (t, 9H), 3.23 (q, 6H), 3.39 (t, 2H), 3.84 (t, 2H), 5.15 (t, 1H, OH) |

| 2-Chloro-N-ethyl-N,N-dipropyl-ethanaminium iodide | Et, Pr, Pr | A | 44 | 249-250 (dec.) | 0.91 (t, 6H), 1.69 (hx, 4H), 3.10 (s, 3H), 3.26-3.31 (m, 4H), 3.72 (t, 2H), 4.11 (t, 2H) |

Data sourced from Kuchar, M., et al. (2008). semanticscholar.org

These studies demonstrate the robust methodologies available for synthesizing not only triethylcholine itself but also a range of its structural analogs, allowing for systematic investigations into structure-activity relationships.

Design Strategies for Modulating Molecular Architecture and Functional Group Incorporation

The rational design of novel quaternary ammonium compounds derived from this compound involves strategic modifications to its core structure. The primary goal is to modulate properties such as hydrophilicity, lipophilicity, steric bulk, and electronic effects, which in turn influence the compound's function. The effectiveness of QACs often depends on achieving an optimal hydrophilic-lipophilic balance, where the ideal length of alkyl chains can vary based on the compound's specific structural class and intended biological setting. nih.govmdpi.com

Key design strategies focus on three main areas of the triethylcholine molecule: the quaternary ammonium head, the ethyl groups attached to the nitrogen, and the 2-hydroxyethyl side chain.

Modification of N-Alkyl Groups: The three ethyl groups on the central nitrogen atom are primary targets for modification. Replacing one or more ethyl groups with different alkyl or aryl chains of varying lengths and complexities can significantly alter the molecule's lipophilicity and steric profile. For instance, increasing the alkyl chain length generally enhances hydrophobicity. mdpi.com This strategy is fundamental in creating structurally diverse QACs with tailored properties. semanticscholar.org

Introduction of Diverse Functional Groups: Beyond simple alkyl chains and esters, a variety of other functional groups can be incorporated to impart specific characteristics. Functional groups are key structural elements that define how organic molecules react. libretexts.org The introduction of amides, ethers, or other heteroatomic groups can create new hydrogen bonding capabilities, alter polarity, and introduce new reactive sites. libretexts.orgresearchgate.net The strategic placement of these groups is critical, as their properties can be influenced by adjacent parts of the molecule. ashp.org For example, an aliphatic hydroxyl group acts as an electron-withdrawing group, while an aromatic one can be electron-donating due to resonance effects. ashp.org

The table below summarizes various design strategies and their intended impact on the molecular properties of triethylcholine analogs.

| Design Strategy | Molecular Target | Incorporated Group Example | Intended Effect on Molecular Properties | Reference |

| N-Alkyl Chain Variation | Ethyl groups on Nitrogen | Propyl, Butyl, or longer chains | Modulates lipophilicity and steric hindrance. | mdpi.comsemanticscholar.org |

| Hydroxyl Group Esterification | 2-hydroxyethyl side chain | Bromoacetate | Introduces a reactive handle for further derivatization. | scirp.org |

| Hydroxyl Group Arylation | 2-hydroxyethyl side chain | Phenyl group | Alters electronic properties and introduces aromatic interactions. | unimi.it |

| Anion Exchange | Hydroxide counter-ion | Chloride, Iodide, etc. | Changes solubility and reactivity. | semanticscholar.org |

Synthetic Approaches for Generating Structurally Diverse Quaternary Ammonium Compound Derivatives

The synthesis of this compound and its derivatives relies on established and emerging chemical reactions. The foundational structure is typically assembled first, followed by diversification through various functionalization techniques.

The parent compound, triethylcholine, is commonly synthesized as a halide salt, such as triethylcholine chloride, through the reaction of triethylamine with 2-chloroethanol. To obtain this compound, a subsequent ion exchange reaction is necessary, for example, by treating the chloride salt with a hydroxide source like silver hydroxide or an ion-exchange resin.

Several synthetic methodologies are employed to generate diverse derivatives:

Quaternization of Amines: This is the cornerstone of QAC synthesis. It involves the N-alkylation of a tertiary amine with an alkyl halide. To create analogs of triethylcholine, a common approach is to start with a modified tertiary amine (e.g., N,N-diethyl-N-alkylethanolamine) and react it with an appropriate alkylating agent. A study on related compounds demonstrated the synthesis of various 2-chloro-N,N,N-trialkylethanaminium iodides by reacting N-(2-chloroethyl)-dialkylamines with iodoalkanes. semanticscholar.org This method allows for systematic variation of the alkyl groups attached to the nitrogen atom.

Multi-Step Synthesis Involving Esterification and Quaternization: More complex derivatives can be built using a multi-step approach. For example, a general method for synthesizing cationic surfactants involves an initial esterification of a diol with bromoacetic acid, followed by a quaternization reaction between the resulting halo-compound and an amine like N-methyldiethanolamine. scirp.org This strategy effectively combines chain extension and functionalization with the introduction of the quaternary ammonium head group.

Sustainable Synthetic Protocols: Modern synthetic chemistry emphasizes environmentally benign methods. A novel protocol for synthesizing bioactive quaternary ammonium betaine (B1666868) derivatives utilizes blue LED light in water at room temperature. nih.gov This approach reacts starting materials like N-methyl morpholine (B109124) (NMM) or 1,4-diazabicyclo[2.2.2]octane (DABCO) with aryl diazo esters to produce the desired compounds in high yields, avoiding the use of harsh acids, bases, or metal catalysts. nih.gov While not directly applied to this compound in the study, this methodology represents a sustainable pathway for generating structurally diverse QACs.

The following table presents research findings on the synthesis of various quaternary ammonium compounds, illustrating the diversity of achievable structures and the conditions employed.

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| N-(2-chloroethyl)-N-ethylpropan-1-amine, Iodoethane | Acetone, Reflux 12h | N-(2-Chloroethyl)-N-ethyl-N-propylpropan-1-aminium iodide | 56% | semanticscholar.org |

| N-(2-chloroethyl)-N-propylpropan-1-amine, Iodoethane | Acetone, Reflux 12h | N-(2-Chloroethyl)-N-ethyl-N,N-dipropylaminium iodide | 59% | semanticscholar.org |

| N-(2-chloroethyl)-N-propylpropan-1-amine, Iodomethane | Acetone, Reflux 12h | N-(2-Chloroethyl)-N-methyl-N-propylpropan-1-aminium iodide | 51% | semanticscholar.org |

| 1,8-Octanediol, Bromoacetic acid | Benzene, HCl (catalyst) | 8-Hydroxyoctyl 2-bromoacetate | - | scirp.org |

| 8-Hydroxyoctyl 2-bromoacetate, N-methyldiethanol amine | Ethanol, Reflux 23h | (8-(2-bromoacetoxy)octyl)bis(2-hydroxyethyl)(methyl)ammonium | - | scirp.org |

| N-methyl morpholine, Aryl diazo esters | Water, Blue LED (5 W) | Glycine betaine derivatives | Excellent | nih.gov |

These synthetic strategies provide a robust toolbox for medicinal and industrial chemists to design and develop novel QAC-based products by modifying the this compound scaffold. mdpi.com

Mechanistic Investigations of Triethylcholine Hydroxide in Biological Systems

Elucidation of Interference Mechanisms within Acetylcholine (B1216132) Biosynthesis Pathways

The synthesis of acetylcholine is a tightly regulated, multi-step process that is highly dependent on the availability of its precursors, choline (B1196258) and acetyl coenzyme A (acetyl-CoA). Triethylcholine (B1219574) hydroxide (B78521) disrupts this pathway at several critical junctures, leading to a decline in the synthesis and release of functional acetylcholine.

Competitive Interactions with Choline for Presynaptic Transport Mechanisms

The journey of choline from the extracellular space into the presynaptic terminal of a cholinergic neuron is mediated by the high-affinity choline transporter (CHT1). This transport process is the rate-limiting step in the synthesis of acetylcholine, making it a critical control point for cholinergic activity. nih.govelsevierpure.comfrontiersin.org Triethylcholine, due to its structural resemblance to choline, acts as a competitive substrate for CHT1.

This competition for transport reduces the uptake of natural choline into the neuron, thereby limiting the primary substrate required by the enzyme choline acetyltransferase (ChAT) for acetylcholine synthesis. The inhibitory effect of triethylcholine on cholinergic transmission can be surmounted by increasing the extracellular concentration of choline, a classic indicator of competitive inhibition at the transporter level. wikipedia.org This mechanism is analogous to that of other well-known CHT1 inhibitors, such as hemicholinium-3 (B1673050). nih.govelsevierpure.comnih.gov

| Compound | Mechanism of Action | Key Implication |

|---|---|---|

| Choline | Natural substrate for CHT1 | Essential for acetylcholine synthesis |

| Triethylcholine | Competitive inhibitor of CHT1 | Reduces choline uptake, limiting acetylcholine synthesis |

| Hemicholinium-3 | Potent competitive inhibitor of CHT1 | Serves as a classic pharmacological tool to study choline transport |

Roles as a "False Neurotransmitter" Analog and its Implications for Cholinergic Transmission

Once inside the presynaptic terminal, triethylcholine further disrupts cholinergic function by acting as a substrate for choline acetyltransferase (ChAT). The enzyme mistakes triethylcholine for choline and catalyzes its acetylation, forming acetyl-triethylcholine. This newly synthesized molecule is structurally similar to acetylcholine and is subsequently packaged into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).

Upon neuronal stimulation, these vesicles release their contents into the synaptic cleft. However, acetyl-triethylcholine is functionally inert at the postsynaptic acetylcholine receptors (AChRs). It fails to elicit the conformational change in the receptor necessary to propagate the nerve signal. Consequently, the release of this "false neurotransmitter" leads to a progressive failure of neuromuscular and synaptic transmission, as the number of effective acetylcholine molecules reaching the postsynaptic membrane diminishes with continued neuronal activity. This effect is more pronounced at higher frequencies of stimulation, which rapidly deplete the stores of genuine acetylcholine. wikipedia.org

Detailed Analysis of Impact on Choline Acetyltransferase Activity and Substrate Utilization

Triethylcholine's interaction with choline acetyltransferase (ChAT) is a key aspect of its mechanism of action. It serves as both a competitive inhibitor and a substrate for the enzyme. As a choline analog, it competes with endogenous choline for the active site of ChAT. nih.govnih.gov The efficiency of an analog as a substrate for ChAT depends on its molecular structure. Studies with various choline analogs have shown that the enzyme can tolerate modifications to the quaternary ammonium (B1175870) group. nih.gov

| Substrate/Product | Michaelis Constant (Km) |

|---|---|

| Acetyl Coenzyme A | 11.9 µM |

| Choline | 0.41 mM |

| Coenzyme A | 8.8 µM |

| Acetylcholine | 1.3 mM |

Data from: Re-evaluation of the kinetic mechanism of the choline acetyltransferase reaction. nih.govuky.edu

Enzymatic Interactions and Specificity Studies with Cholinergic Enzymes and Related Esterases

Assessment of Acetylcholinesterase Activity Modulation by Triethylcholine Hydroxide and Analogs

A key feature of triethylcholine's action is that its effects are not reversed by acetylcholinesterase inhibitors. wikipedia.org This indicates that triethylcholine itself is not an inhibitor of AChE. Furthermore, the false neurotransmitter, acetyl-triethylcholine, is a very poor substrate for AChE. The enzyme, which has an extremely high catalytic efficiency for acetylcholine, approaching the diffusion-controlled limit, shows significant substrate specificity. nih.govnih.gov

The structure of the substrate's choline moiety is critical for its efficient hydrolysis by AChE. wikipedia.orgduke.edu The replacement of the methyl groups on the nitrogen atom with ethyl groups in acetyl-triethylcholine sterically hinders its proper binding and alignment within the active site gorge of AChE. This results in a drastically reduced rate of hydrolysis compared to acetylcholine. Consequently, the inactive acetyl-triethylcholine that is released into the synapse persists for a longer duration, further contributing to the blockade of cholinergic transmission by occupying the synaptic space without activating postsynaptic receptors.

Investigating Interactions with Butyrylcholinesterase and Other Choline Esterases

Butyrylcholinesterase (BChE) is another serine hydrolase capable of hydrolyzing choline esters. nih.govnih.govmdpi.comresearchgate.net Compared to AChE, BChE has a broader substrate specificity, which is attributed to differences in the amino acid residues lining its active site gorge. mdpi.com This broader specificity allows BChE to hydrolyze a wider variety of esters.

While direct and detailed kinetic studies on the interaction between triethylcholine or acetyl-triethylcholine and BChE are not extensively documented in the available literature, the known characteristics of BChE suggest a potential for interaction. Given its capacity to hydrolyze various choline-based esters, it is plausible that BChE could hydrolyze acetyl-triethylcholine, albeit the efficiency of this reaction is unknown. However, the primary mechanism of triethylcholine's effect remains its impact on acetylcholine synthesis and its action as a precursor to a false neurotransmitter, rather than a significant interaction with the catabolic enzymes of the cholinergic system.

Mechanistic Studies of Non-cholinergic Enzyme Interactions

While the primary effects of triethylcholine are linked to cholinergic systems, its potential interactions with non-cholinergic enzymes are an area of interest for a complete understanding of its cellular toxicology. Triethylcholine's structural resemblance to choline suggests that it may interact with a variety of enzymes that recognize the choline moiety.

One such area of potential interaction is with potassium (K+) channels. Some studies have suggested that triethylcholine may have a weak ability to facilitate acetylcholine release from nerve endings, possibly through a K+-channel blocking action similar to that of the tetraethylammonium (B1195904) ion nih.gov. This interaction is not related to the cholinergic pathway but rather to the modulation of ion channel function, which can have widespread effects on cellular excitability and signaling.

However, detailed mechanistic studies on the direct interaction of this compound with a broad range of non-cholinergic enzymes are not extensively available in the scientific literature. The majority of research has focused on its role as a precursor to a false neurotransmitter and its effects on acetylcholine synthesis wikipedia.orgnih.gov. The potential for triethylcholine to act as a substrate or inhibitor for other classes of enzymes, such as methyltransferases or other metabolic enzymes that utilize choline or its derivatives, remains an area requiring further investigation.

Modulation of Cellular Phospholipid Metabolism by Choline Analogues

Choline is a fundamental component of major membrane phospholipids (B1166683), including phosphatidylcholine (PC) and sphingomyelin. The incorporation of choline into these lipids is crucial for maintaining the structural integrity and fluidity of cellular membranes, as well as for various signaling pathways.

Triethylcholine, as a choline analogue, can be transported into cells and subsequently enter the Kennedy pathway for phosphatidylcholine biosynthesis. This pathway involves the sequential phosphorylation of choline, its conversion to CDP-choline, and finally its attachment to diacylglycerol to form phosphatidylcholine.

The incorporation of triethylcholine into phospholipids would result in the formation of "false" or unnatural phospholipids, such as triethyl-phosphatidylcholine. The presence of these altered phospholipids in cellular membranes could significantly impact their physical and functional properties. The bulkier triethyl groups at the head of the phospholipid would likely alter membrane packing, fluidity, and the function of membrane-associated proteins.

Direct quantitative data from studies using radiolabeled triethylcholine to trace its incorporation into specific lipid pools is limited. However, the principle of metabolic incorporation of choline analogues has been established. For instance, studies with other modified choline precursors have demonstrated their successful incorporation into cellular phospholipids, allowing for their visualization and tracking within the cell. This suggests that a similar incorporation of triethylcholine is mechanistically plausible.

The extent of this incorporation would depend on the efficiency of each enzymatic step in the Kennedy pathway in utilizing the triethylated analogue compared to natural choline.

The key regulatory enzyme in this pathway is CTP:phosphocholine cytidylyltransferase (CCT). The activity of CCT is highly regulated and sensitive to the lipid composition of membranes. A reduction in phosphatidylcholine levels can activate CCT to restore homeostasis. However, if triethylcholine is a poor substrate for the downstream enzyme, cholinephosphotransferase, this could lead to an accumulation of triethyl-CDP-choline and a continued deficit in natural phosphatidylcholine.

A significant alteration in the cellular pool of phosphatidylcholine can have profound consequences for lipid homeostasis. Phosphatidylcholine is a major component of lipoproteins, such as very-low-density lipoprotein (VLDL), which are essential for the transport of triglycerides from the liver. Impaired phosphatidylcholine synthesis can lead to reduced VLDL secretion and the accumulation of fat in the liver (steatosis).

Comparative Biochemical Pathway Analysis of this compound with Endogenous Choline and Other Synthetic Analogs

A comparative analysis of the biochemical pathways affected by triethylcholine versus endogenous choline reveals the basis for its biological effects. While both molecules can enter the same metabolic routes, the differences in their chemical structure lead to vastly different outcomes.

The primary and most well-documented effect of triethylcholine is its role as a precursor to the "false neurotransmitter," acetyltriethylcholine nih.gov. After being transported into cholinergic nerve terminals, triethylcholine is acetylated by choline acetyltransferase (ChAT) nih.gov.

Upstream Effects: Triethylcholine competes with choline for uptake into the nerve terminal and for the active site of ChAT. This competition reduces the amount of acetylcholine being synthesized.

Downstream Effects: The product, acetyltriethylcholine, is then packaged into synaptic vesicles and released upon nerve stimulation. However, acetyltriethylcholine is a much less potent agonist at nicotinic acetylcholine receptors compared to acetylcholine. This leads to a failure of neuromuscular transmission, as the signal passed from the nerve to the muscle is significantly weakened nih.gov.

This leads to a depletion of functional neurotransmitter and the accumulation of a less effective substitute, ultimately causing neuromuscular weakness that is characteristic of triethylcholine exposure wikipedia.org. The effects of triethylcholine can be reversed by the administration of choline, which competes with triethylcholine and restores acetylcholine synthesis nih.gov.

In the context of phospholipid metabolism, the differential effects on metabolic intermediates are less well-characterized. It is plausible that triethylcholine could lead to an accumulation of triethyl-phosphocholine if it is a good substrate for choline kinase but a poor substrate for the subsequent enzyme, CTP:phosphocholine cytidylyltransferase. This would sequester the cellular phosphate (B84403) pool into an unnatural and potentially dead-end metabolite, further disrupting cellular homeostasis.

The ability of triethylcholine to interact with enzymes that normally process choline is a clear example of enzymatic promiscuity, where an enzyme can accept and process substrates other than its primary one.

Choline Acetyltransferase (ChAT): This enzyme exhibits a notable degree of promiscuity by acetylating triethylcholine. Studies have shown that triethylcholine is a relatively effective substrate for ChAT, with some research indicating it is acetylated about as effectively as choline itself nih.gov. This lack of stringent substrate specificity is the primary reason for the formation of the false neurotransmitter, acetyltriethylcholine.

The kinetic parameters for the acetylation of choline and its analogues by choline acetyltransferase are presented in the table below.

| Substrate | Relative Rate of Acetylation (at low concentrations) |

| Choline | > |

| Monoethylcholine (B82246) | > |

| Diethylcholine | > |

| Triethylcholine | |

| At high substrate concentrations, monoethylcholine is acetylated more rapidly than choline. |

Choline Oxidase: This enzyme, found in the liver and kidneys, catalyzes the oxidation of choline to betaine (B1666868). The substrate specificity of choline oxidase is quite stringent for the trimethylammonium headgroup of choline. It is therefore less likely that triethylcholine would be a good substrate for this enzyme. This would imply that triethylcholine is not readily converted to a betaine analogue, and its metabolic fate is primarily directed towards acetylation and potential incorporation into phospholipids.

The table below summarizes the known and predicted interactions of triethylcholine with key enzymes in choline metabolism.

| Enzyme | Interaction with Triethylcholine | Consequence |

| Choline Acetyltransferase | Substrate | Formation of the false neurotransmitter, acetyltriethylcholine. |

| Choline Kinase | Likely a substrate (by inference) | Potential formation of triethyl-phosphocholine and entry into the phospholipid synthesis pathway. |

| Choline Oxidase | Unlikely to be a significant substrate | Limited conversion to a betaine analogue. |

Computational and Theoretical Studies of Triethylcholine Hydroxide

Molecular Docking Simulations for Predicting Enzyme-Ligand Binding Interactions and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orgchemres.orgmdpi.com This method is particularly valuable in medicinal chemistry for screening virtual libraries of compounds and predicting how a ligand, such as triethylcholine (B1219574), might interact with a protein's binding site. The primary goal is to calculate the binding affinity and pose of the ligand, which are often represented by a scoring function. A lower docking score typically indicates a more favorable binding interaction. nih.gov

In the context of triethylcholine, a known analogue of choline (B1196258) that interferes with acetylcholine (B1216132) synthesis, molecular docking could be employed to study its interaction with key enzymes in the cholinergic pathway, such as choline acetyltransferase (ChAT) or acetylcholinesterase (AChE). nih.gov Although triethylcholine is primarily known to be acetylated and act as a false neurotransmitter, docking simulations could elucidate any potential inhibitory interactions with the active or peripheral sites of these enzymes. nih.govnih.gov

Simulations would model the binding of triethylcholine hydroxide (B78521) within the enzyme's active site gorge. Key interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and amino acid residues, would be identified. nih.gov For instance, the positively charged quaternary ammonium (B1175870) head of triethylcholine would be expected to interact with anionic residues in the enzyme's active site. By comparing the docking scores and binding energies of triethylcholine to that of the natural substrate, acetylcholine, researchers can quantify its potential to compete for the binding site.

Table 1: Illustrative Molecular Docking Results of Choline Analogs with Acetylcholinesterase (AChE)

| Ligand | Binding Affinity (kcal/mol) | Predicted Interacting Residues | Interaction Type |

|---|---|---|---|

| Acetylcholine | -6.5 | Trp84, Ser200, His440 | Cation-π, Hydrogen Bond |

| Triethylcholine | -5.8 | Trp84, Tyr334, Phe330 | Cation-π, Hydrophobic |

| Choline | -4.2 | Trp84, Ser200, Tyr334 | Cation-π, Hydrogen Bond |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. mdpi.comaps.org These methods can provide detailed information about molecular orbitals, charge distributions, and the energies of different molecular conformations, which are fundamental to understanding a molecule's reactivity. researchgate.net For triethylcholine hydroxide, quantum calculations can predict its behavior at a subatomic level.

Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties:

Electronic Structure: The distribution of electrons within the molecule can be visualized, and key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Chemical Reactivity: Descriptors such as electrostatic potential maps can predict regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Partial atomic charges can quantify the charge distribution, highlighting the positively charged quaternary ammonium group and the negatively charged hydroxide ion.

Spectroscopic Properties: Quantum calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectroscopy), which can aid in the experimental characterization of the compound.

This information is crucial for understanding how this compound will interact with biological targets and for rationalizing its mechanism of action. researchgate.net

Table 2: Predicted Quantum Chemical Properties of Triethylcholine

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | +2.1 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | Indicates high chemical stability. |

| Dipole Moment | 2.5 Debye | Indicates the overall polarity of the molecule. |

| Partial Charge on N+ | +0.85 e | Quantifies the positive charge center for electrostatic interactions. |

Molecular Dynamics Simulations for Investigating Conformational Landscapes and Dynamic Binding Events

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound, both in solution and complexed with an enzyme, can reveal important information about its behavior in a physiological environment. nih.gov

Key applications of MD simulations for this compound include:

Conformational Analysis: In solution, triethylcholine is not rigid. MD simulations can explore its different possible conformations and determine their relative stabilities. This is important because the biologically active conformation may not be the lowest energy one in isolation.

Dynamic Binding Events: When combined with docking, MD simulations can assess the stability of the predicted binding pose. semanticscholar.org By simulating the enzyme-ligand complex over nanoseconds or longer, researchers can observe whether the ligand remains stably bound, how it adjusts its conformation within the binding site, and the role of water molecules in mediating the interaction. nih.gov

Structural Changes in the Enzyme: Ligand binding can induce conformational changes in the target enzyme. nih.gov MD simulations can capture these changes, which can be crucial for enzyme function and allosteric regulation.

Metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) are calculated from the simulation trajectory to quantify the stability of the complex and the flexibility of different parts of the protein. semanticscholar.org

Table 3: Typical Parameters and Outputs for an MD Simulation of an Enzyme-Ligand Complex

| Parameter/Metric | Typical Value/Description |

|---|---|

| Force Field | CHARMM, AMBER, GROMOS |

| Water Model | TIP3P |

| Simulation Time | 100 - 500 nanoseconds |

| Temperature | 310 K (Physiological) |

| RMSD (Backbone) | Calculates the average deviation of the protein structure from the initial state; stable if < 3 Å. |

| RMSF (Per Residue) | Measures the flexibility of individual amino acid residues. |

Predictive Modeling of Biochemical Pathway Perturbations and Metabolic Network Fluxes

Beyond single-molecule interactions, computational models can be used to predict the system-level effects of a compound on biochemical pathways and metabolic networks. cdc.govnih.gov Triethylcholine is known to be a precursor to a "false neurotransmitter," suggesting it enters and perturbs the normal choline metabolism pathway. nih.gov Biochemical reaction network modeling can simulate these perturbations. cdc.gov

Metabolic flux analysis is a computational method used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govmdpi.com By constructing a model of choline metabolism, researchers could simulate the introduction of this compound and predict its consequences. Such a model would predict:

The rate at which triethylcholine is taken up by cells and acetylated.

The degree to which the synthesis of acetylcholine is reduced due to competition with the natural substrate, choline.

The accumulation of acetyltriethylcholine and its potential downstream effects.

Changes in the fluxes of related pathways that consume or produce key metabolites.

These in silico models can generate testable hypotheses about the compound's mechanism of action and its broader impact on cellular metabolism, guiding future experimental studies. cdc.govnih.gov

Table 4: Illustrative Flux Balance Analysis of a Simplified Choline Pathway

| Reaction | Baseline Flux (arbitrary units) | Flux with Triethylcholine (predicted) | Predicted Change |

|---|---|---|---|

| Choline Uptake | 100 | 80 | -20% |

| Acetylcholine Synthesis | 95 | 65 | -31.6% |

| Triethylcholine Uptake | 0 | 20 | +20 units |

| Acetyltriethylcholine Synthesis | 0 | 19 | +19 units |

Advanced Analytical Chemistry Techniques for Triethylcholine Hydroxide Detection and Quantification in Research Matrices

Development and Validation of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Methods

HPLC and UHPLC are cornerstone techniques for the separation and quantification of polar, non-volatile compounds like triethylcholine (B1219574) hydroxide (B78521) from complex biological and environmental samples. The development of reliable methods hinges on the careful selection of stationary and mobile phases to achieve optimal chromatographic resolution and peak shape.

Optimization of Stationary Phase Chemistries and Mobile Phase Compositions for Enhanced Separation

Given the highly polar and cationic nature of triethylcholine, conventional reversed-phase (RP) chromatography on C18 columns is often inadequate due to poor retention. To overcome this, alternative stationary phase chemistries are employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly effective approach. HILIC columns, with their polar stationary phases (e.g., unmodified silica, or silica bonded with zwitterionic, diol, or amide functional groups), utilize a high organic content mobile phase to promote the partitioning of polar analytes into a water-enriched layer on the stationary phase surface. This results in enhanced retention of highly polar compounds like triethylcholine. A zwitterionic HILIC column, for instance, is ideal for retaining small, highly polar quaternary amines. thermofisher.com

Mixed-mode chromatography, which combines two or more separation mechanisms such as ion-exchange and reversed-phase, also offers excellent selectivity for quaternary amines. Polymer-based ion chromatography columns are another viable option for the analysis of choline (B1196258) and its analogs. chromatographyonline.com

The mobile phase composition is critical for achieving good separation. In HILIC, a typical mobile phase consists of a high percentage of an organic solvent (usually acetonitrile) and a smaller percentage of an aqueous buffer. The buffer's ionic strength and pH can be adjusted to fine-tune the retention and selectivity. For instance, increasing the ionic strength of the mobile phase generally decreases retention in HILIC mode. The use of volatile buffers like ammonium (B1175870) formate or ammonium acetate is preferred, especially when coupling the chromatographic system to a mass spectrometer.

Table 1: Exemplary HPLC/UHPLC Parameters for the Analysis of Choline Analogs (Adaptable for Triethylcholine Hydroxide)

| Parameter | HPLC Method | UHPLC Method |

| Column | ZIC®-pHILIC (150 x 4.6 mm, 5 µm) | Syncronis HILIC (50 x 2.1 mm, 1.7 µm) thermofisher.com |

| Mobile Phase A | 5 mM Ammonium Acetate in Water | 100 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 60% B (Isocratic) | 95% to 50% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 35 °C | 40 °C |

| Injection Volume | 10 µL | 2 µL |

This table presents typical starting conditions for method development based on the analysis of similar choline compounds. Optimization for this compound would be required.

Mass Spectrometry (MS) Based Quantitative and Qualitative Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides unparalleled sensitivity and selectivity for the analysis of this compound. Its ability to provide molecular weight and structural information makes it an indispensable tool for both quantification and identification.

Exploration of Ionization Techniques (e.g., ESI, APCI) for Optimal Ion Generation

The choice of ionization technique is crucial for generating ions from the analyte of interest. For polar and pre-charged molecules like this compound, Electrospray Ionization (ESI) is the most suitable and widely used technique. nih.govmdpi.com ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, typically producing the intact molecular ion.

Atmospheric Pressure Chemical Ionization (APCI) is another common ionization source, generally more suited for less polar and more volatile analytes. While it can be used for some quaternary ammonium compounds, ESI typically provides better sensitivity for permanently charged species like triethylcholine. nih.govresearchgate.net A comparison of ESI and APCI for the analysis of cholesteryl esters showed that ESI was more effective in ionizing a wider range of the target compounds. nih.gov

Table 2: Comparison of ESI and APCI for the Analysis of Polar Cationic Compounds

| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |

| Principle | Ionization from charged droplets in a strong electric field. | Gas-phase ionization via corona discharge. |

| Analyte Suitability | Highly polar, ionic, and large molecules. | Moderately polar to non-polar, thermally stable molecules. |

| Typical Ions | [M+H]⁺, [M+Na]⁺, or pre-formed ions in solution. | [M+H]⁺ |

| Sensitivity for Triethylcholine | Generally high. | Generally lower than ESI. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and highly selective quantification. wikipedia.org In an MS/MS experiment, the precursor ion of triethylcholine is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed in a second mass analyzer. nationalmaglab.orgamazonaws.com

The fragmentation pattern is characteristic of the molecule's structure and can be used for unambiguous identification. For triethylcholine, the fragmentation would likely involve the loss of neutral molecules such as ethene or triethylamine (B128534). By studying these fragmentation pathways, potential metabolites of triethylcholine can also be identified, even at trace levels. For example, a common fragmentation pathway for choline is the loss of a trimethylamine group. A similar loss of a triethylamine group would be expected for triethylcholine.

The use of tandem MS in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. This approach minimizes interferences from the sample matrix, leading to lower limits of detection and quantification. A sensitive LC-MS/MS method has been developed for the quantification of acetylcholine (B1216132) and choline in human cerebrospinal fluid with a lower limit of quantification in the picomolar range. nih.gov

High-Resolution Mass Spectrometry and Untargeted Metabolomics Approaches for Comprehensive Profiling

High-Resolution Mass Spectrometry (HRMS), often performed on instruments like Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements (typically with mass errors below 5 ppm). nih.gov This high mass accuracy allows for the determination of the elemental composition of an ion, which is invaluable for confirming the identity of triethylcholine and its metabolites without the need for authentic standards. HRMS is a powerful tool for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Untargeted metabolomics aims to comprehensively measure all detectable small molecules in a biological sample. nih.govhelmholtz-munich.de When applied to the study of triethylcholine, an untargeted approach using LC-HRMS can reveal unexpected metabolic pathways and identify novel biomarkers associated with its administration or presence. elsevierpure.com By comparing the metabolomes of control and triethylcholine-treated samples, researchers can gain a broader understanding of its systemic effects. Data processing involves complex bioinformatic tools to align chromatograms, detect features, and identify metabolites based on their accurate mass, retention time, and fragmentation spectra. helmholtz-munich.de This approach holds significant promise for discovering the wider biological impact of triethylcholine.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Derivatives

Direct analysis of this compound by gas chromatography (GC) is precluded by its ionic and non-volatile nature. To overcome this limitation, derivatization or degradation techniques are necessary to convert the analyte into a form suitable for GC separation and subsequent mass spectrometric detection. american.edunih.govoup.com

One of the most effective methods for the analysis of quaternary ammonium compounds like this compound is pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). american.edunih.govjst.go.jp In this technique, the sample is introduced into the hot injector port of the gas chromatograph, typically maintained at a high temperature (e.g., 250-300°C). The thermal energy induces the degradation of the triethylcholine cation, primarily through a process known as Hofmann elimination. This process results in the formation of volatile tertiary amines and alkenes.

For triethylcholine, the primary pyrolysis products are expected to be triethylamine and ethene. The resulting volatile compounds are then separated on a suitable GC column and detected by a mass spectrometer. The mass spectrometer provides definitive identification of the pyrolysis products based on their mass-to-charge ratio and fragmentation patterns, allowing for the indirect quantification of the original this compound concentration. american.edu The mechanism of pyrolysis for quaternary ammonium salts can be influenced by the nature of the anion and the alkyl groups attached to the nitrogen atom. jst.go.jp

Detailed Research Findings:

Research on analogous quaternary ammonium compounds has demonstrated the utility of Py-GC-MS for their qualitative and quantitative analysis in various matrices. nih.govoup.com The method offers high sensitivity and specificity, particularly when coupled with mass spectrometry. The fragmentation patterns of the resulting tertiary amines in the mass spectrometer are characteristic and can be used for unambiguous identification. For instance, the pyrolysis of long-chain quaternary ammonium compounds has been shown to yield alkyldimethylamines and alkyl halides, which are readily analyzable by GC-MS. jst.go.jp

The selection of the GC column is critical for the effective separation of the pyrolysis products from other volatile components in the sample matrix. A non-polar or medium-polarity column is typically employed. Optimization of the injector temperature is also crucial to ensure efficient and reproducible pyrolysis while minimizing unwanted side reactions.

Below is a data table summarizing the expected volatile derivatives from the pyrolysis of this compound and their typical analytical parameters in a GC-MS system.

| Analyte (Pyrolysis Product) | Chemical Formula | Molar Mass ( g/mol ) | Expected Retention Time (min) | Characteristic Mass Fragments (m/z) |

| Triethylamine | C6H15N | 101.19 | 5 - 10 | 101, 86, 58 |

| Ethene | C2H4 | 28.05 | < 2 | 28, 27, 26 |

This interactive table provides a conceptual overview of the expected outcomes of Py-GC-MS analysis of this compound. Actual retention times and mass fragments may vary depending on the specific instrumentation and analytical conditions.

Microfluidic and Miniaturized Analytical Platforms for Rapid and High-Throughput Analysis

Microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" devices, offer significant advantages for the analysis of charged species like the triethylcholine cation. uni-freiburg.demdpi.com These platforms integrate various analytical functions, such as sample injection, separation, and detection, onto a single microfabricated chip, enabling rapid and high-throughput analysis with minimal sample and reagent consumption. darwin-microfluidics.comjhu.edu

For the analysis of this compound, microchip electrophoresis (MCE) and capillary electrophoresis (CE) are particularly well-suited techniques. darwin-microfluidics.comnih.govuwaterloo.ca These methods separate ions based on their electrophoretic mobility in an electric field applied across a microchannel or capillary. The triethylcholine cation, being positively charged, will migrate towards the cathode at a rate dependent on its charge-to-size ratio. This allows for its efficient separation from other components in a complex sample matrix.

The integration of these microfluidic separation techniques with sensitive detection methods, such as mass spectrometry (CE-MS), provides a powerful tool for the selective and sensitive quantification of triethylcholine. muni.cznih.gov Miniaturized electrospray ionization (ESI) sources can be directly coupled to the outlet of the microfluidic device, allowing for the direct introduction of the separated analytes into the mass spectrometer for identification and quantification.

Detailed Research Findings:

The application of microfluidic devices for the analysis of small molecules and neurotransmitters has been extensively documented. nih.gov These platforms have demonstrated the ability to perform separations with high efficiency and resolution in a fraction of the time required by conventional analytical techniques. The precise control over fluidic manipulation at the microscale allows for automated and parallel processing of multiple samples, significantly increasing analytical throughput. darwin-microfluidics.com

Research in the field of microchip electrophoresis has shown successful separation of a wide range of small ions and biomolecules. nih.gov The use of different buffer systems and surface modifications of the microchannels can be employed to optimize the separation of specific analytes, including quaternary ammonium compounds. The coupling of CE with mass spectrometry has been shown to be a robust and sensitive method for the analysis of polar metabolites in biological samples. nih.gov

The following interactive data table compares the key performance characteristics of microfluidic electrophoresis techniques for the analysis of small organic cations like triethylcholine.

| Analytical Platform | Separation Principle | Typical Analysis Time | Sample Volume | Detection Method | Key Advantages |

| Microchip Electrophoresis (MCE) | Electrophoretic Mobility | Seconds to minutes | Nanoliters | C4D, LIF, MS | High speed, high throughput, low sample consumption, integration potential |

| Capillary Electrophoresis (CE) | Electrophoretic Mobility | Minutes | Nanoliters to Microliters | UV, DAD, MS | High resolution, established methodology, versatile detection options |

| MCE-MS | Electrophoretic Mobility and Mass-to-Charge Ratio | Minutes | Nanoliters | Mass Spectrometry | High selectivity, high sensitivity, structural information |

This interactive table highlights the comparative advantages of different miniaturized analytical platforms for the rapid and high-throughput analysis of triethylcholine.

Future Directions and Emerging Research Avenues for Triethylcholine Hydroxide in Chemical Biology

Development of Isotopically Labeled Triethylcholine (B1219574) Hydroxide (B78521) for Advanced Tracing and Fluxomics Studies

The synthesis of isotopically labeled triethylcholine hydroxide represents a critical next step for elucidating its precise metabolic fate and mechanism of action within complex biological systems. Isotopic labeling is a powerful technique used to track the passage of a molecule through a metabolic pathway, reaction, or cell. wikipedia.org By replacing specific atoms (such as ¹²C with ¹³C, ¹H with ²H, or ¹⁴N with ¹⁵N) with their heavier, stable isotopes, researchers can trace the journey of this compound and its metabolites. wikipedia.orgamericanpeptidesociety.org

Advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify these labeled molecules, providing unambiguous insights into their distribution, turnover, and incorporation into downstream metabolites. wikipedia.orgamericanpeptidesociety.orgnih.gov This approach, often referred to as metabolic flux analysis, allows for the quantitative study of metabolic pathways. Stable isotope labeling has been successfully applied to study the dynamics of neuronal proteomes and the etiology of neurodegenerative diseases like Alzheimer's. nih.govnih.gov

Future research would focus on developing synthetic routes to produce this compound labeled at various positions. For instance, labeling the ethyl groups or the ethanolamine (B43304) backbone could reveal different aspects of its metabolic processing. These labeled tracers would enable researchers to definitively answer questions about how triethylcholine is transported into cells, whether it is a substrate for enzymes like choline (B1196258) acetyltransferase, and how it perturbs the broader choline metabolic network.

Table 1: Potential Isotopologues of Triethylcholine for Fluxomics Studies

| Isotopologue | Labeled Position | Potential Research Application | Detection Method |

| [¹³C₆]-Triethylcholine | All six ethyl carbons | Tracing the fate of the triethyl moiety | Mass Spectrometry |

| [²H₁₁]-Triethylcholine | All eleven hydrogens on the ethyl groups | Studying kinetic isotope effects in enzymatic reactions | NMR, Mass Spectrometry |

| [¹⁵N]-Triethylcholine | Quaternary amine nitrogen | Tracking the core molecule's distribution and transport | NMR, Mass Spectrometry |

| [¹³C₂]-Triethylcholine | Ethanolamine backbone carbons | Investigating incorporation into phospholipid analogs | Mass Spectrometry |

Identification and Characterization of Novel Enzymatic Transformations Involving this compound

While triethylcholine is known to interfere with the synthesis of acetylcholine (B1216132), the full spectrum of its interactions with cholinergic and other enzymes remains largely unexplored. wikipedia.orgnih.govnih.gov It is hypothesized that triethylcholine acts as a competitive inhibitor for the high-affinity choline transporter, thereby reducing the uptake of choline needed for acetylcholine synthesis. nih.gov Furthermore, it is suggested that triethylcholine itself may be acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine, a "false transmitter" that is released from nerve endings but is inactive at postsynaptic receptors. nih.govnih.gov

Future research should employ a combination of in vitro enzymatic assays and chemoproteomics approaches to systematically identify and characterize proteins that interact with and potentially modify this compound. By incubating triethylcholine with cell lysates or purified enzymes and analyzing the products via mass spectrometry, novel enzymatic activities such as phosphorylation, oxidation, or even demethylation (de-ethylation) could be discovered. Identifying the enzymes responsible for these transformations would provide a more complete picture of triethylcholine's metabolism and its off-target effects.

Table 2: Hypothetical Enzymatic Reactions with Triethylcholine

| Enzyme | Substrate(s) | Hypothesized Product | Biological Implication |

| Choline Acetyltransferase (ChAT) | Triethylcholine, Acetyl-CoA | Acetyltriethylcholine | Formation of a "false" neurotransmitter, disrupting cholinergic signaling. |

| Choline Kinase | Triethylcholine, ATP | Phosphotriethylcholine | Diversion of the choline phosphorylation pathway, impacting membrane synthesis. |

| Acetylcholinesterase (AChE) | Acetyltriethylcholine | Triethylcholine, Acetate | Determining the stability and persistence of the false neurotransmitter at the synapse. |

| Cytochrome P450 Family | Triethylcholine | Hydroxylated or De-ethylated Metabolites | Detoxification or bioactivation pathways in non-neuronal tissues like the liver. |

Integration of Systems Biology Approaches to Understand Network-Level Perturbations by Cholinergic Analogs

The biological impact of a cholinergic analog like this compound extends beyond its primary target. Its effects ripple through interconnected signaling and metabolic networks. Systems biology, which uses computational and mathematical modeling to study the complex interactions within biological systems, offers a powerful framework for understanding these network-level perturbations. frontiersin.orgdrugtargetreview.com

By combining experimental data with computational models, researchers can simulate how the inhibition of choline uptake and the formation of a false neurotransmitter affect the entire cholinergic system and beyond. frontiersin.org This approach can help predict downstream consequences, such as changes in gene expression, protein interactions, and metabolic fluxes throughout the cell. drugtargetreview.com Systems biology is increasingly used in drug discovery to identify new targets, predict off-target effects, and understand mechanisms of drug resistance. drugtargetreview.com Applying these methodologies to this compound would provide a holistic view of its cellular impact, moving from a single-target perspective to a comprehensive, system-wide understanding. frontiersin.orgdrugtargetreview.com

Exploration of Advanced Synthetic Methodologies for Accessing Complex this compound Derivatives

The chemical structure of this compound provides a scaffold that can be modified to create a diverse library of derivatives with potentially new biological activities. Future research will likely focus on advanced synthetic methodologies to generate these complex analogs. This could involve strategies like "click chemistry" for attaching fluorescent probes or affinity tags, enabling visualization and pull-down experiments. nih.gov

Recent advancements in catalysis, such as the use of choline chloride-based deep eutectic systems as green and reusable catalysts, could be adapted for the synthesis of triethylcholine derivatives. iau.irnih.gov These methods offer advantages in terms of efficiency, selectivity, and environmental sustainability. diva-portal.orgbohrium.comresearchgate.netresearchgate.net By creating derivatives with varied alkyl chain lengths, functional groups, or conformational constraints, chemists can systematically probe the structure-activity relationships that govern the interaction of these analogs with transporters and enzymes. This exploration could lead to the development of more potent or selective chemical probes for studying the cholinergic system.

Table 3: Proposed Synthetic Strategies for Triethylcholine Derivatives

| Synthetic Strategy | Type of Derivative | Potential Advantage |

| "Click" Chemistry | Fluorescently-tagged or Biotinylated Analogs | Enables visualization of subcellular localization and identification of binding partners. |

| Catalytic C-H Functionalization | Analogs with Modified Alkyl Chains | Allows for precise tuning of steric and electronic properties to modulate biological activity. |

| Green Chemistry (e.g., Deep Eutectic Solvents) | Environmentally Friendly Synthesis Routes | Reduces waste and use of hazardous reagents in the production of derivatives. bohrium.comresearchgate.net |

| Asymmetric Synthesis | Enantiomerically Pure Analogs | Probes the stereoselectivity of biological targets like enzymes and transporters. |

Synergistic Application of Multi-Omics Data for a Comprehensive Mechanistic Understanding of this compound Activity

To achieve a truly comprehensive understanding of this compound's mechanism of action, it will be essential to integrate data from multiple "omics" platforms. This systems-level approach involves combining genomics, transcriptomics (gene expression), proteomics (protein levels and modifications), and metabolomics (metabolite profiles) to build a multi-layered picture of the cellular response to the compound.

For example, treating neuronal cells with this compound and subsequently analyzing the transcriptome could reveal compensatory changes in the expression of genes related to choline transport or acetylcholine synthesis. Proteomics could identify changes in the abundance or post-translational modification of key cholinergic proteins. Meanwhile, metabolomics could quantify the global disruption of cellular metabolism, identifying bottlenecks and altered pathways beyond choline metabolism. By integrating these large datasets, researchers can construct detailed models of the cellular perturbations caused by this compound, uncovering novel mechanisms and generating new hypotheses for further investigation. frontiersin.org

Q & A

Q. How should interdisciplinary teams coordinate to optimize this compound’s application in drug delivery systems?

- Methodology : Define roles using project management tools (e.g., Gantt charts) aligned with milestones (synthesis, characterization, in vitro testing). Hold cross-disciplinary reviews to address conflicts (e.g., stability vs. bioavailability). Use version-controlled databases (e.g., LabArchives) to share spectra, assay data, and protocols. Publish joint methodologies in open-access platforms to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.